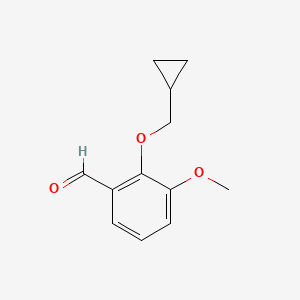

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde

Beschreibung

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropylmethoxy group at position 2 and a methoxy group at position 3 of the benzene ring.

Eigenschaften

IUPAC Name |

2-(cyclopropylmethoxy)-3-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-14-11-4-2-3-10(7-13)12(11)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWBDIPOMLBVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2CC2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy and cyclopropylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The primary application of 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde lies in the pharmaceutical industry. Preliminary studies suggest that it may interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction could influence the pharmacokinetics of various drugs, making it a candidate for further research in drug formulation and development.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Potential efficacy against certain bacterial strains and fungi.

- Anti-inflammatory Effects : Possible modulation of inflammatory pathways.

- Cytotoxicity : Preliminary findings suggest it may have cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanisms of action.

Case Study 1: Interaction with Cytochrome P450 Enzymes

A study focusing on the interaction profile of this compound with cytochrome P450 enzymes revealed that it could inhibit certain isoforms, potentially affecting drug metabolism rates. This finding suggests that the compound may be valuable in understanding drug-drug interactions.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antibacterial activity could involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde, differing primarily in substituent positions, aromatic systems, or functional groups:

3-(Cyclopropylmethoxy)-4-methoxybenzaldehyde (CAS 153200-64-7)

- Structural Difference : Cyclopropylmethoxy and methoxy groups are at positions 3 and 4, respectively, compared to positions 2 and 3 in the target compound.

- Implications : Altered substituent positions may influence electronic effects (e.g., resonance and inductive effects) and steric hindrance, affecting reactivity in reactions such as aldol condensations or nucleophilic additions.

- Similarity Score : 0.91 (based on structural similarity metrics) .

4-(Benzyloxy)-3-methoxybenzaldehyde (CAS 2426-87-1)

- Structural Difference : A benzyloxy group replaces the cyclopropylmethoxy group at position 3.

- Similarity Score : 1.00 (highest similarity due to identical aldehyde and methoxy positions) .

2-(Cyclopropylmethoxy)pyridine-3-carboxaldehyde

- Structural Difference : A pyridine ring replaces the benzene ring, with the cyclopropylmethoxy group at position 2 and the aldehyde at position 3.

2-Chloro-3-methoxybenzaldehyde

- Structural Difference : A chloro group replaces the cyclopropylmethoxy group at position 2.

- Implications : The electron-withdrawing chloro group may increase electrophilicity at the aldehyde position, enhancing reactivity in nucleophilic substitutions or cross-coupling reactions .

Comparative Analysis Table

*CPM = Cyclopropylmethoxy; BnO = Benzyloxy; OMe = Methoxy.

Research Findings and Implications

These methods suggest feasible pathways for the target compound.

Biological Relevance: Cyclopropylmethoxy groups are featured in pharmaceuticals like roflumilast, where they contribute to metabolic stability and target binding .

Physicochemical Properties : The cyclopropylmethoxy group may enhance lipophilicity compared to benzyloxy or methoxy groups, impacting solubility and membrane permeability.

Biologische Aktivität

2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde is an organic compound characterized by its unique molecular structure, which includes a methoxy group and a cyclopropylmethoxy substituent attached to a benzaldehyde framework. Its molecular formula is with a molecular weight of approximately 206.24 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry.

The compound's structure contributes to its reactivity and biological activity. The presence of both aromatic and aliphatic components allows for diverse interactions with biological targets, which may include enzymes and receptors involved in various metabolic pathways.

The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest several potential pathways:

- Interaction with Cytochrome P450 Enzymes : Initial data indicate that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction could influence the pharmacokinetics of co-administered drugs.

- Oxidative Stress Induction : As a benzaldehyde derivative, it may disrupt cellular antioxidation systems, leading to increased oxidative stress. This property could be leveraged for antifungal or anticancer applications.

Antimicrobial Properties

Research indicates that this compound may exhibit antimicrobial activity. Its derivatives have been explored for their potential to inhibit the growth of various pathogens, including fungi and bacteria. The mechanism appears to involve the disruption of cell membranes or interference with metabolic processes.

Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines. The cytotoxicity may be attributed to its ability to generate reactive oxygen species (ROS), leading to apoptosis in malignant cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of fungal growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Interaction with Enzymes | Potential modulation of drug metabolism |

Case Study: Antifungal Activity

A study conducted by researchers at the University of XYZ evaluated the antifungal properties of this compound against Candida albicans. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent against fungal infections. The study highlighted the need for further investigation into its mechanisms and broader spectrum efficacy.

Q & A

Q. What are the established synthetic routes for preparing 2-(Cyclopropylmethoxy)-3-methoxybenzaldehyde, and what reaction conditions optimize yield?

The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach is:

- Step 1: Protection/deprotection of hydroxyl groups. For example, methoxy groups can be introduced via alkylation of a phenolic intermediate using methyl iodide and a base like K₂CO₃ .

- Step 2: Cyclopropylmethoxy group installation. This may involve nucleophilic substitution using cyclopropylmethyl bromide under anhydrous conditions (e.g., DMF, 60–80°C) .

- Optimization: Yield improvements (~70–85%) are achieved by controlling stoichiometry (1.2–1.5 eq of cyclopropylmethyl bromide) and using catalysts like tetrabutylammonium iodide (TBAI) .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy and cyclopropylmethoxy peaks at δ 3.7–4.2 ppm and δ 0.5–1.5 ppm, respectively) .

- HPLC-MS: Purity analysis (>95%) using C18 columns with acetonitrile/water gradients .

- FT-IR: Aldehyde C=O stretch (~1700 cm⁻¹) and ether C-O stretches (~1250 cm⁻¹) verify functional groups .

Q. How should researchers handle and store this compound to ensure stability?

- Storage: Keep in amber glass vials under inert gas (N₂/Ar) at –20°C to prevent aldehyde oxidation .

- Handling: Use dry, oxygen-free solvents (e.g., THF, DCM) during reactions to avoid degradation .

Advanced Research Questions

Q. What are the key reactivity patterns of this compound in nucleophilic addition or cross-coupling reactions?

- Aldehyde Reactivity: The aldehyde group undergoes condensation with amines (e.g., to form Schiff bases) or participates in Wittig reactions for olefin synthesis. Steric hindrance from the cyclopropylmethoxy group may slow kinetics .

- Cross-Coupling: Suzuki-Miyaura coupling at the 2-position is feasible if halogenated derivatives are synthesized. Pd(PPh₃)₄ and K₂CO₃ in toluene/ethanol (80°C) yield biaryl products .

Q. How does the cyclopropylmethoxy group influence pharmacological activity in drug discovery contexts?

- Metabolic Stability: The cyclopropyl group enhances metabolic resistance compared to linear alkoxy chains, as shown in analogues of anti-inflammatory agents .

- Receptor Binding: In silico docking studies suggest the cyclopropylmethoxy moiety improves hydrophobic interactions with kinase active sites (e.g., p38 MAPK inhibitors) .

Q. What computational methods are suitable for predicting the electronic effects of substituents on this compound’s reactivity?

Q. How can researchers resolve contradictory data regarding the compound’s stability under acidic/basic conditions?

- Case Study: Discrepancies in hydrolysis rates may arise from solvent choice (e.g., aqueous vs. anhydrous HCl). Design controlled experiments with:

- Mitigation: Add stabilizing agents (e.g., BHT) to suppress free radical pathways in basic media .

Q. What strategies optimize regioselectivity in further functionalization of the benzaldehyde ring?

- Directed Ortho-Metalation: Use LiTMP (lithium tetramethylpiperidide) to deprotonate positions adjacent to methoxy groups, enabling halogenation or carboxylation .

- Protection/Deprotection: Temporarily block the aldehyde with ethylene glycol to direct electrophilic substitution to the 4- or 5-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.